An In-depth Technical Guide on the Keto-Enol Tautomeric Equilibrium of 2-Hydroxy-2-Cyclohexen-1-one
An In-depth Technical Guide on the Keto-Enol Tautomeric Equilibrium of 2-Hydroxy-2-Cyclohexen-1-one
Abstract
Keto-enol tautomerism is a fundamental concept in organic chemistry, representing a dynamic equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[1][2] This guide provides a comprehensive examination of the keto-enol tautomeric equilibrium of 2-hydroxy-2-cyclohexen-1-one, a derivative of 1,2-cyclohexanedione. Unlike simple monocarbonyl compounds where the keto form overwhelmingly predominates, the equilibrium for 2-hydroxy-2-cyclohexen-1-one is significantly shifted towards the enol tautomer.[3] This phenomenon is primarily attributed to the stabilizing effect of an intramolecular hydrogen bond in the enol form. This whitepaper will delve into the mechanistic underpinnings of this equilibrium, explore the factors that influence it, and provide detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.
Introduction to Keto-Enol Tautomerism
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2][3] In the context of carbonyl compounds, this equilibrium, known as keto-enol tautomerism, involves the movement of an alpha-hydrogen to the carbonyl oxygen, accompanied by a shift in the position of the double bond.[4] While the keto form is generally more stable and thus favored at equilibrium for most simple aldehydes and ketones, the stability of the enol form can be significantly enhanced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding.[5][6][7]
The interconversion between the keto and enol forms is a chemical reaction that can be catalyzed by either acids or bases.[1][2][5]
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Acid Catalysis: In the presence of an acid, the carbonyl oxygen is first protonated. Subsequently, a base (often a solvent molecule) removes a proton from the alpha-carbon, leading to the formation of the enol.[1][2][5][7]
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Base Catalysis: Under basic conditions, a base deprotonates the alpha-carbon to form an enolate ion. This resonance-stabilized intermediate is then protonated on the oxygen atom to yield the enol.[1][2][6][7]
The Unique Case of 2-Hydroxy-2-Cyclohexen-1-one
The tautomeric equilibrium of 1,2-cyclohexanedione heavily favors the enol form, 2-hydroxy-2-cyclohexen-1-one.[3] This pronounced stability of the enol tautomer is a direct consequence of a strong intramolecular hydrogen bond formed between the hydroxyl group and the adjacent carbonyl oxygen. This interaction creates a stable, pseudo-six-membered ring structure, significantly lowering the energy of the enol form relative to the diketo form.[3] Computational studies have further substantiated the enhanced stability of this enol tautomer.[3]
Mechanistic Pathways of Tautomerization
The interconversion between the diketo and enol forms of 1,2-cyclohexanedione follows the general principles of acid and base catalysis.
The acid-catalyzed tautomerization begins with the protonation of one of the carbonyl oxygens by an acid (H-A). This is followed by the removal of a proton from the adjacent carbon by a conjugate base (A⁻), resulting in the formation of the enol.
Caption: Acid-catalyzed keto-enol tautomerism of 1,2-cyclohexanedione.
In the presence of a base (B:), the process is initiated by the deprotonation of the alpha-carbon to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by the conjugate acid (H-B⁺) yields the enol form.
Caption: Experimental workflow for NMR determination of Keq.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the two tautomers often exhibit distinct absorption maxima due to differences in their electronic structures. [8][9][10]The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.
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Sample Preparation:
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Prepare a series of solutions of 2-hydroxy-2-cyclohexen-1-one in the solvent of interest.
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It may be necessary to use solvents that "lock" the equilibrium in favor of one tautomer to obtain the molar absorptivity (ε) for each pure form. For example, a non-polar solvent like hexane can be used to approximate the spectrum of the pure enol.
-
-
Data Acquisition:
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Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
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-
Data Analysis:
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According to the Beer-Lambert Law, the total absorbance (A) at a given wavelength (λ) is the sum of the absorbances of the keto and enol forms:
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A(λ) = ε_enol(λ) * c_enol * l + ε_keto(λ) * c_keto * l
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By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two simultaneous equations can be solved to determine the concentrations of the enol and keto forms.
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Computational Chemistry Approaches
In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating keto-enol tautomerism. [11]These methods can be used to:
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Calculate the relative energies of the keto and enol tautomers, providing a theoretical prediction of the equilibrium position.
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Model the transition state of the interconversion, offering insights into the reaction mechanism and activation energy.
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Simulate the effects of different solvents on the equilibrium. [12][13][11]
Conclusion
The keto-enol tautomerism of 2-hydroxy-2-cyclohexen-1-one serves as a compelling example where the enol form is thermodynamically favored due to the stabilizing influence of an intramolecular hydrogen bond. [3]The equilibrium is dynamic and highly sensitive to the surrounding environment, particularly the polarity of the solvent. The quantification of this equilibrium, readily achievable through standard spectroscopic techniques like NMR and UV-Vis, provides valuable thermodynamic insights. For researchers in drug development and medicinal chemistry, a thorough understanding of the tautomeric preferences of molecules is crucial, as different tautomers can exhibit distinct biological activities and pharmacokinetic properties.
References
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Acetylacetone. Journal of the American Chemical Society, 86(11), 2105–2109. [Link]
-
Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. [Link]
-
Al-Jaber, A. S. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
-
OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
Gorelsky, S. I., & Lever, A. B. P. (2001). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]
-
ChemTalk. (2022, August 13). Keto-Enol Tautomerization. [Link]
-
Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 9(6), 1021-1032. [Link]
-
da Silva, G. (2010). Carboxylic Acid Catalyzed Keto-Enol Tautomerizations in the Gas Phase. ResearchGate. [Link]
-
Fain, V. Y., Zaitsev, B. E., & Stash, A. I. (2014). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. [Link]
-
Zeba, N., & Bertolasi, V. (2015). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers. [Link]
-
Elguero, J., Marzin, C., & Katritzky, A. R. (2006). The use of NMR spectroscopy to study tautomerism. ScienceDirect. [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
The Organic Chemistry Tutor. (2020, June 15). The Mechanism of Base Catalyzed Keto Enol Tautomerism [Video]. YouTube. [Link]
-
Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing. [Link]
-
Borin, A. C., & Serrano, A. (2011). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Diva-portal.org. [Link]
-
Elguero, J., Marzin, C., & Katritzky, A. R. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Dutta, S., & Deka, R. C. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]
-
Walsh Medical Media. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. [Link]
-
Jana, S., & Deka, R. C. (2020). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 5(1), 133-144. [Link]
-
de la Vega, J. M. G., Elguero, J., & Fruchier, A. (2000). Tautomeric Equilibrium of Pyridoxine in Water. Thermodynamic Characterization by 13 C and 15 N Nuclear Magnetic Resonance. ACS Publications. [Link]
-
Jacquemin, D., & Adamo, C. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
-
Ahmadi, S., & Ghiasi, R. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]
-
LibreTexts. (2023, November 23). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Rios, A., & Valero, R. (2003). Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. The Journal of Organic Chemistry, 68(8), 3097-3104. [Link]
-
Rios, A., & Valero, R. (2003). Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. ResearchGate. [Link]
-
Neville, J. J., & Diaz, A. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Omega, 7(11), 9474-9481. [Link]
-
OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. [Link]
-
LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Gürbüz, D., & Tutar, A. (2008). Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. PDF. [Link]
Sources
- 1. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 2. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Keto-Enol Tautomerization | ChemTalk [chemistrytalk.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. orientjchem.org [orientjchem.org]
